(+)-Gardenine

Iridoid alkaloid Elemental analysis Metabolomics

(+)-Gardenine (CAS 139682-36-3) is a nitrogen-containing iridoid metabolite (monoterpene alkaloid) belonging to the tetrahydropyridine class, formed by the action of human intestinal bacteria on the iridoid glycoside gardenoside. Unlike its parent glycoside, gardenine is an aglycone alkaloid with distinct physicochemical properties and is primarily used as a reference standard in gut microbiota metabolism studies, phytochemical profiling, and iridoid alkaloid research.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B15510257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Gardenine
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2C3C1C=CC3(CO2)O
InChIInChI=1S/C11H13NO4/c1-15-10(13)7-4-12-9-8-6(7)2-3-11(8,14)5-16-9/h2-4,6,8-9,12,14H,5H2,1H3/t6-,8-,9-,11-/m1/s1
InChIKeyQIGMCZARMNNIKC-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Gardenine Procurement Guide: Iridoid Alkaloid Metabolite Identity, Differentiation & Selection Rationale


(+)-Gardenine (CAS 139682-36-3) is a nitrogen-containing iridoid metabolite (monoterpene alkaloid) belonging to the tetrahydropyridine class, formed by the action of human intestinal bacteria on the iridoid glycoside gardenoside [1]. Unlike its parent glycoside, gardenine is an aglycone alkaloid with distinct physicochemical properties and is primarily used as a reference standard in gut microbiota metabolism studies, phytochemical profiling, and iridoid alkaloid research [2].

Why Gardenoside or Other Iridoid Glycosides Cannot Substitute for (+)-Gardenine in Metabolic and Analytical Workflows


Gardenoside and geniposide are iridoid glycosides that require hydrolytic or enzymatic deglycosylation to release their aglycones, whereas (+)-gardenine is already the nitrogen-incorporated aglycone metabolite [1]. Its formation depends on specific bacterial species (e.g., Klebsiella pneumoniae) and ammonia incorporation, a step that cannot be bypassed by simply using the parent glycoside . Thus, substitution with gardenoside or geniposide would yield different chromatographic, metabolic, and pharmacological profiles, compromising experimental reproducibility in gut-microbiota interaction studies.

Quantitative Evidence Differentiating (+)-Gardenine from In-Class Comparators for Informed Procurement


Elemental Composition Distinction: Nitrogen Content vs. Non-Nitrogenous Iridoid Analogs

(+)-Gardenine (C11H13NO4) contains one nitrogen atom per molecule, a feature absent in its parent iridoid glycoside gardenoside (C11H14O6) and in the closely related geniposide (C11H14O5) [1]. The molecular weight shift from 242.22 (gardenoside) to 223.23 (gardenine) and the introduction of a basic nitrogen atom confer distinct ionization efficiency and chromatographic retention behavior, enabling selective detection in LC-MS workflows .

Iridoid alkaloid Elemental analysis Metabolomics

LogP and Polar Surface Area Comparison: Impact on Extraction and Chromatography

The computed LogP of (+)-gardenine is -0.14, significantly higher (less hydrophilic) than that of gardenoside (estimated LogP ≈ -2.5) . Its topological polar surface area (TPSA) is 67.8 Ų, substantially lower than gardenoside's TPSA of ~110 Ų [1]. These differences translate into gardenine's preferential partitioning into organic solvents such as ethyl acetate and chloroform during liquid-liquid extraction, while gardenoside remains predominantly in the aqueous phase.

Lipophilicity Polar surface area Sample preparation

Bacterial Strain Specificity for Production: Klebsiella pneumoniae vs. Multi-Strain Genipinine Formation

The 1991 Kawata study established that gardenine is a specific metabolite produced from gardenoside by human intestinal bacteria, with Klebsiella pneumoniae identified as one of the quantitatively significant producers [1]. By contrast, the analogous nitrogen-containing metabolite genipinine was produced by multiple strains including Peptostreptococcus anaerobius, F. nucleatum, and B. fragilis [1]. This narrower bacterial specificity for gardenine production implies limited redundancy in gut microbial consortia and makes gardenine a more selective marker for K. pneumoniae metabolic activity.

Gut microbiota Biotransformation Metabolite sourcing

Ionization Efficiency and LC-MS Detection Limit Relative to Parent Glycoside

The Kawata study reported that gardenine was quantitatively analyzed by LC/MS alongside its aglycone counterpart; however, the absolute yields of the nitrogen-containing metabolite were 'somewhat lower than those of the aglycones' [1]. This indicates that while gardenine is detectable by LC-MS, its lower abundance in biological matrices necessitates a higher-purity reference standard for accurate calibration curves compared to the more abundant aglycones. No direct head-to-head ionization efficiency data for equivalent molar concentrations of gardenine vs. gardenoside were reported in the primary source.

LC-MS sensitivity Ionization Quantitative analysis

Optimal Research Application Scenarios for (+)-Gardenine Based on Differentiation Evidence


Gut Microbiota Metabolic Pathway Tracing Studies

Use (+)-gardenine as a reference standard for LC-MS/MS identification and quantification of the nitrogen-incorporation pathway from gardenoside. Its distinct elemental composition (C11H13NO4) allows selective MRM transitions not achievable with gardenoside or geniposide, enabling researchers to track K. pneumoniae-specific metabolic activity in complex fecal incubations [1].

Phytochemical Profiling of Gardenia and Nauclea Species

Employ (+)-gardenine as a marker compound for distinguishing between plant-derived iridoid glycosides and bacterially metabolized alkaloid products in herbal extracts. Its higher LogP (-0.14 vs. ~-2.5 for gardenoside) facilitates chromatographic separation on reversed-phase columns, providing unambiguous identification in UPLC-PDA-MS workflows .

Iridoid Alkaloid Reference for Organic-Phase Extraction Protocols

Leverage the compound's 2.36 log unit higher lipophilicity and 42 Ų lower TPSA relative to gardenoside to validate liquid-liquid extraction methods targeting nitrogen-containing iridoid metabolites. (+)-Gardenine partitions preferentially into ethyl acetate or chloroform, serving as a recovery control for alkaloid enrichment from aqueous biological matrices .

In Vitro Biotransformation Screening of Candidate Probiotic Strains

Fed with pure gardenoside, candidate bacterial strains can be screened for the ability to produce (+)-gardenine via ammonia incorporation. The limited number of confirmed producer species makes gardenine a selective endpoint for identifying strains with nitrogen-fixing metabolic capacity relevant to iridoid activation [1].

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